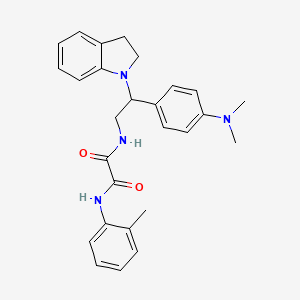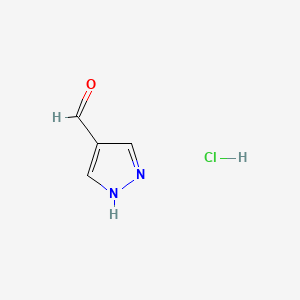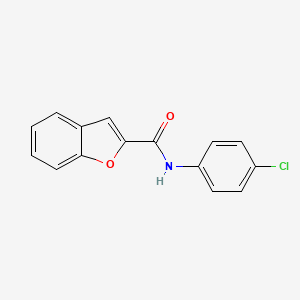
N-(4-Chlorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The presence of the benzofuran ring, combined with the 4-chlorophenyl group and the carboxamide functionality, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with suitable reagents.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions. This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Carboxamide Functionality: The carboxamide group is typically introduced through amidation reactions. This can be achieved by reacting the benzofuran derivative with an appropriate amine, such as 4-chloroaniline, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties. Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of diseases such as cancer, tuberculosis, and viral infections. Its ability to interact with specific biological targets makes it a potential candidate for drug development.
Industry: N-(4-Chlorophenyl)benzofuran-2-carboxamide can be used as a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, benzofuran derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzofuran-2-carboxamide: Similar structure with a bromine atom instead of chlorine, exhibiting comparable biological activities.
N-(4-Methylphenyl)benzofuran-2-carboxamide: Contains a methyl group instead of chlorine, with potential differences in biological activity and chemical reactivity.
N-(4-Fluorophenyl)benzofuran-2-carboxamide: Fluorine substitution may enhance certain biological activities due to its electron-withdrawing properties.
Uniqueness
N-(4-Chlorophenyl)benzofuran-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity to biological targets, and overall biological activity. The chlorine atom’s electron-withdrawing nature can enhance the compound’s stability and potency in certain applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXNYOPSVGCFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)
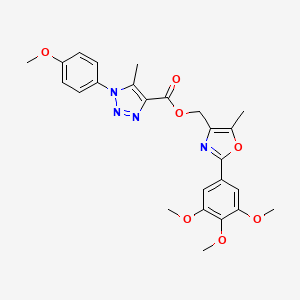
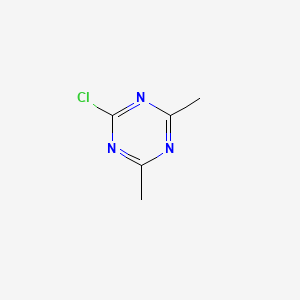
![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)
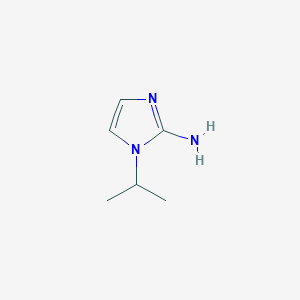
![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)
![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3005182.png)
